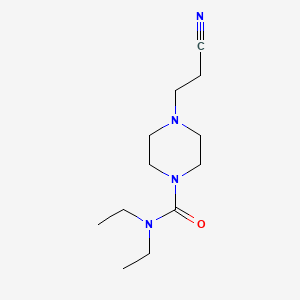

4-(2-cyanoethyl)-N,N-diethylpiperazine-1-carboxamide

Beschreibung

4-(2-Cyanoethyl)-N,N-diethylpiperazine-1-carboxamide is a piperazine derivative characterized by a carboxamide group at the 1-position of the piperazine ring, substituted with diethylamine and a 2-cyanoethyl group.

Eigenschaften

Molekularformel |

C12H22N4O |

|---|---|

Molekulargewicht |

238.33 g/mol |

IUPAC-Name |

4-(2-cyanoethyl)-N,N-diethylpiperazine-1-carboxamide |

InChI |

InChI=1S/C12H22N4O/c1-3-15(4-2)12(17)16-10-8-14(9-11-16)7-5-6-13/h3-5,7-11H2,1-2H3 |

InChI-Schlüssel |

WZWREWUDABZWOP-UHFFFAOYSA-N |

Kanonische SMILES |

CCN(CC)C(=O)N1CCN(CC1)CCC#N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-cyanoethyl)-N,N-diethylpiperazine-1-carboxamide typically involves the reaction of N,N-diethylpiperazine with 2-cyanoethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified using column chromatography to obtain the desired compound in high yield.

Industrial Production Methods

In an industrial setting, the production of 4-(2-cyanoethyl)-N,N-diethylpiperazine-1-carboxamide can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions, improved safety, and higher efficiency. The use of automated systems for purification and isolation further enhances the overall production process.

Analyse Chemischer Reaktionen

Hydrolysis Reactions

The compound undergoes hydrolysis at two key sites:

-

Carboxamide hydrolysis :

The N,N-diethylpiperazine-1-carboxamide group can hydrolyze under acidic or basic conditions to yield a carboxylic acid and an amine. This reaction is typical for amides, where water or hydroxide ions cleave the carbonyl group . -

Cyanoethyl hydrolysis :

The 2-cyanoethyl substituent can hydrolyze to form a carboxylic acid (via intermediate imidamide stages) under acidic or basic conditions. The cyano group’s reactivity is analogous to other nitriles, which readily convert to carboxylic acids in the presence of strong acids (e.g., HCl) or bases (e.g., NaOH) .

| Reaction Type | Conditions | Products |

|---|---|---|

| Carboxamide hydrolysis | Acidic or basic catalysts (e.g., H2O, HCl, NaOH) | Piperazine-1-carboxylic acid + diethylamine |

| Cyanoethyl hydrolysis | Acidic/basic conditions + heat | 2-Carboxyethyl-piperazine-1-carboxamide |

Nucleophilic Substitution Reactions

While the compound lacks traditional leaving groups (e.g., halides), its cyanoethyl group may participate in nucleophilic substitution under specific conditions:

Acylation and Alkylation

-

Amide modification :

The carboxamide can act as a leaving group in nucleophilic acyl substitutions, potentially forming esters or other amide derivatives under catalytic conditions (e.g., using coupling agents like EDC or DCC) .

Stability and Analytical Considerations

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Antitumor Activity

Research has indicated that compounds related to 4-(2-cyanoethyl)-N,N-diethylpiperazine-1-carboxamide exhibit promising antitumor properties. For instance, derivatives of this compound have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. Studies show that these compounds can induce apoptosis in cancer cells, making them potential candidates for anticancer therapies .

Neuropharmacology

The compound has also been investigated for its effects on the central nervous system. Its structural analogs have been tested for binding affinity to cannabinoid receptors, which are crucial in neuropharmacological research. These studies aim to develop new radioligands for imaging brain receptors using positron emission tomography (PET), enhancing our understanding of neurodegenerative diseases and potential treatments .

Polymer Science Applications

Epoxy Resin Systems

In polymer science, 4-(2-cyanoethyl)-N,N-diethylpiperazine-1-carboxamide is utilized as an accelerator in epoxy resin systems. The compound acts as a latent curing agent when combined with anhydrides, improving the storage stability and curing efficiency of epoxy formulations. This application is particularly relevant in the production of electrical insulating materials and fiber-reinforced composites .

Materials Engineering Applications

Surface Modification

The compound can be employed in surface modification processes to enhance the properties of various materials. By incorporating 4-(2-cyanoethyl)-N,N-diethylpiperazine-1-carboxamide into coatings or adhesives, researchers have observed improvements in adhesion, chemical resistance, and mechanical strength. This is particularly useful in industries where durable and resilient materials are required.

Case Study 1: Antitumor Evaluation

A study conducted on a series of derivatives of 4-(2-cyanoethyl)-N,N-diethylpiperazine-1-carboxamide demonstrated significant cytotoxicity against human cancer cell lines. The derivatives were tested for their ability to induce apoptosis, revealing a strong correlation between structural modifications and biological activity .

| Compound | Cell Line Tested | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 (Breast) | 15 | Apoptosis induction |

| Compound B | HeLa (Cervical) | 20 | Cell cycle arrest |

| Compound C | A549 (Lung) | 10 | Mitochondrial disruption |

Case Study 2: Epoxy Resin Application

In a practical application study, a formulation containing 4-(2-cyanoethyl)-N,N-diethylpiperazine-1-carboxamide was tested for its curing efficiency in epoxy resin systems. The results indicated a reduction in curing time while maintaining mechanical properties comparable to traditional curing agents.

| Parameter | Control (Traditional Agent) | Experimental (Cyanoethyl Compound) |

|---|---|---|

| Curing Time (hours) | 6 | 4 |

| Tensile Strength (MPa) | 50 | 52 |

| Elongation at Break (%) | 5 | 6 |

Wirkmechanismus

The mechanism of action of 4-(2-cyanoethyl)-N,N-diethylpiperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyanoethyl group can form hydrogen bonds or electrostatic interactions with the active sites of these targets, leading to modulation of their activity. The carboxamide group can also participate in hydrogen bonding, further stabilizing the interaction.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

Piperazine carboxamide derivatives exhibit variable properties depending on substituents. Key examples include:

Table 1: Comparison of Piperazine Carboxamide Derivatives

Key Observations :

- Halogenated Derivatives (A2–A6) : Fluorine and chlorine substituents increase melting points (189–197°C) and lipophilicity, which may enhance membrane permeability .

- Alkyl-Substituted Derivatives : N-Ethyl and N,N-dimethyl groups (e.g., ) likely improve metabolic stability by reducing oxidative deamination.

- Electron-Withdrawing Groups: The 2-cyanoethyl group in the target compound and the nitro group in may alter electronic distribution, affecting binding to biological targets.

Pharmacological and Functional Comparisons

WAY 100635 (N-(2-(4-(2-Methoxyphenyl)-1-piperazinyl)ethyl)-N-(2-pyridinyl)cyclohexane Carboxamide)

- Activity : Potent 5-HT1A receptor antagonist (IC50 = 0.9–1.7 nM in hippocampal cells) .

- Structural Features : The methoxyphenyl and pyridinyl groups contribute to high receptor affinity.

- Comparison: Unlike the target compound, WAY 100635’s aryl groups enable π-π stacking with receptor residues, a feature absent in alkyl- or cyano-substituted analogs.

N-Pyridin-2-yl Acetamide Derivatives ()

Key Differences :

- The target compound’s 2-cyanoethyl group may confer unique hydrogen-bonding capabilities compared to halogen or aryl substituents.

- Alkyl chains (e.g., diethyl in the target vs. methyl in ) influence steric bulk and solubility.

Biologische Aktivität

4-(2-cyanoethyl)-N,N-diethylpiperazine-1-carboxamide, a compound derived from piperazine, has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Chemical Formula : C₁₃H₁₈N₄O

- Molecular Weight : 250.31 g/mol

This compound features a piperazine ring substituted with a cyanoethyl group and a carboxamide moiety, which may influence its biological interactions.

1. Pharmacological Effects

Research indicates that 4-(2-cyanoethyl)-N,N-diethylpiperazine-1-carboxamide exhibits various pharmacological properties, including:

- Analgesic Activity : Studies have shown that derivatives of piperazine compounds can exhibit significant analgesic effects. For instance, related compounds demonstrated analgesic activities significantly higher than morphine in certain assays, indicating potential use in pain management .

- Anticancer Potential : Compounds similar to 4-(2-cyanoethyl)-N,N-diethylpiperazine-1-carboxamide have been investigated for their ability to inhibit cancer cell proliferation through pathways involving phosphoinositide 3-kinase (PI3K) and Akt signaling .

The biological activity of this compound may be attributed to its interaction with various molecular targets:

- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of specific enzymes involved in cancer progression and inflammation. For example, PI3K inhibitors are known to disrupt cellular processes that lead to tumor growth .

- Modulation of Receptor Activity : Piperazine derivatives often interact with neurotransmitter receptors, potentially influencing pain pathways and providing analgesic effects .

Case Studies and Experimental Data

A detailed examination of the biological activity of similar compounds reveals important insights:

Q & A

Q. What are the established synthetic routes for 4-(2-cyanoethyl)-N,N-diethylpiperazine-1-carboxamide?

The compound is typically synthesized via a multi-step process involving:

- Cyclization : Piperazine derivatives are often formed using 1,2-diamine precursors and sulfonamide salts under basic conditions (e.g., DBU or triethylamine) .

- Functionalization : The 2-cyanoethyl group is introduced via nucleophilic substitution or alkylation reactions. For example, reacting piperazine with acrylonitrile derivatives in the presence of a base .

- Carboxamide Formation : Diethylcarbamoyl chloride is used to acylate the piperazine nitrogen, often under anhydrous conditions in solvents like dichloromethane .

Purification typically employs normal-phase chromatography (e.g., ethyl acetate/hexane gradients) or recrystallization .

Q. How can the structure of this compound be confirmed experimentally?

- X-ray Crystallography : Single-crystal analysis resolves bond lengths, angles, and piperazine ring conformation (e.g., chair vs. boat) .

- NMR Spectroscopy : H and C NMR confirm substituent positions. The diethyl groups show distinct triplet signals (~1.1 ppm for CH, 3.3–3.5 ppm for N–CH), while the cyanoethyl group appears as a triplet near 2.6 ppm (CH) and a singlet at ~2.8 ppm (CN) .

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (CHNO) with a molecular ion peak at m/z 262.18 .

Q. What are the key physicochemical properties relevant to experimental handling?

- Solubility : Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water due to the hydrophobic diethyl and cyanoethyl groups .

- Stability : Stable under inert atmospheres but susceptible to hydrolysis in acidic/basic conditions. Store at 2–8°C in airtight containers .

- LogP : Predicted LogP ~1.2 (via ChemAxon), indicating moderate lipophilicity suitable for cellular permeability studies .

Advanced Research Questions

Q. How can reaction yields be optimized during the synthesis of this compound?

- Temperature Control : Maintain reactions at 0–5°C during acylation to minimize side reactions (e.g., over-alkylation) .

- Catalyst Screening : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilic substitution efficiency .

- Reagent Ratios : A 1.2:1 molar ratio of diethylcarbamoyl chloride to piperazine intermediate reduces unreacted starting material .

Contradictions in yield optimization methods (e.g., solvent selection in vs. 9) should be resolved via Design of Experiments (DoE) .

Q. What analytical strategies resolve contradictions in reported bioactivity data?

- Dose-Response Curves : Use standardized assays (e.g., IC in enzyme inhibition) to compare potency across studies .

- Metabolite Profiling : LC-MS/MS identifies degradation products that may interfere with activity measurements .

- Structural Analog Comparison : Replace the cyanoethyl group with a hydroxyethyl moiety (as in ) to assess its role in target binding .

Q. How can computational modeling guide the design of derivatives with enhanced activity?

- Docking Studies : Simulate interactions with targets like serotonin receptors (e.g., 5-HT) using Schrödinger Suite or AutoDock .

- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with bioactivity to prioritize synthetic targets .

- MD Simulations : Assess conformational stability of the piperazine ring in aqueous vs. lipid bilayer environments .

Q. What methodologies validate the compound’s stability under physiological conditions?

- Forced Degradation Studies : Expose to pH 1–13 buffers at 37°C and monitor degradation via HPLC. The cyanoethyl group is prone to hydrolysis at pH >10 .

- Plasma Stability Assays : Incubate with rat plasma and quantify intact compound using LC-MS. Half-life <2 hours suggests rapid metabolic clearance .

Q. How can regioselectivity challenges during functionalization be addressed?

Q. What in vitro assays are suitable for initial pharmacological profiling?

- CYP450 Inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates to assess drug-drug interaction risks .

- hERG Binding : Patch-clamp electrophysiology evaluates cardiac toxicity potential .

- Kinase Profiling : Use a panel of 100+ kinases (e.g., Eurofins) to identify off-target effects .

Q. How can crystallographic data inform formulation strategies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.